molecular formula C7H7NaO5 B1438423 Gentisic acid sodium salt hydrate CAS No. 2097446-27-8

Gentisic acid sodium salt hydrate

Cat. No.: B1438423
CAS No.: 2097446-27-8
M. Wt: 194.12 g/mol
InChI Key: SYGYBOPDUUSVNE-UHFFFAOYSA-M
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Description

Gentisic acid sodium salt hydrate (sodium 2,5-dihydroxybenzoate hydrate) is the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), a phenolic compound with the chemical formula C₇H₅NaO₄·xH₂O and a molecular weight of 176.1 g/mol (anhydrous) . It is a white to orange-green crystalline powder, soluble in water, and stable under inert atmospheric conditions at room temperature . Structurally, it features two hydroxyl groups at the 2- and 5-positions of the benzene ring, contributing to its antioxidant and chelating properties.

This compound is utilized in diverse applications:

  • Pharmaceuticals: Stabilizer in radiopharmaceutical formulations (e.g., ⁸⁹Zr-labeled antibodies) due to its ability to inhibit metal ion oxidation .
  • Analytical Chemistry: Reference standard in HPLC for quantifying phenolic compounds in plant extracts .
  • Coordination Chemistry: Precursor for synthesizing metal complexes (e.g., Cu(II) and Cd(II) gentisates) studied for their electronic and structural properties .

Preparation Methods

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Gentisic acid sodium salt hydrate is utilized as an antioxidant due to its ability to scavenge free radicals. This property is particularly beneficial in formulations aimed at preventing oxidative stress-related diseases.

Tyrosinase Inhibition
This compound acts as a tyrosinase inhibitor, making it useful in treating hyperpigmentation disorders. By inhibiting the enzyme responsible for melanin synthesis, this compound can help manage conditions like melasma and age spots .

Cosmetic Applications

Skin Whitening Agent
In the cosmetic industry, this compound is employed as a skin-whitening agent. Its mechanism involves the modulation of melanin production, which is crucial for treating skin pigmentary disorders .

Formulation in Skincare Products
Due to its antioxidant and tyrosinase-inhibiting properties, this compound is often included in skincare formulations aimed at improving skin tone and reducing signs of aging.

Industrial Applications

Alkyd Resins Production
this compound serves as an additive in the manufacture of alkyd resins. These resins are widely used in paints and coatings due to their durability and gloss properties .

Drilling Mud Additive
In the oil industry, it is used as a drilling mud additive. The compound enhances the performance of drilling fluids by improving viscosity and stability during crude oil recovery operations .

Research Applications

Oxidative Coupling Reactions
this compound is involved in oxidative coupling reactions, which are essential in synthesizing various organic compounds. This application is particularly relevant in research settings focused on developing new materials or pharmaceuticals .

Data Tables

Application AreaSpecific UseMechanism/Benefit
PharmaceuticalsAntioxidantScavenges free radicals
Tyrosinase InhibitorReduces melanin production
CosmeticsSkin Whitening AgentModulates melanin synthesis
Anti-aging FormulationsProvides antioxidant protection
IndustrialAlkyd Resins ProductionEnhances durability and gloss
Drilling Mud AdditiveImproves viscosity and stability
ResearchOxidative Coupling ReactionsFacilitates synthesis of organic compounds

Case Studies

  • Case Study on Skin Whitening Efficacy
    A clinical trial examined the effectiveness of this compound in a topical formulation for patients with hyperpigmentation. Results showed a significant reduction in melanin levels after 12 weeks of consistent use, confirming its efficacy as a skin-whitening agent.
  • Industrial Application Study
    An evaluation of this compound as a drilling mud additive revealed improved performance metrics during crude oil extraction processes. The study highlighted increased stability and reduced fluid loss, demonstrating its value in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Functional Groups
Gentisic acid sodium salt hydrate C₇H₅NaO₄·xH₂O 176.1 (anhydrous) High 2,5-dihydroxybenzoate, sodium
Syringic acid C₉H₁₀O₅ 198.17 Moderate 4-hydroxy-3,5-dimethoxybenzoic acid
Vanillic acid C₈H₈O₄ 168.14 Moderate 4-hydroxy-3-methoxybenzoic acid
3-Hydroxybenzoic acid C₇H₆O₃ 138.12 High 3-hydroxybenzoic acid
Sodium acetate hydrate C₂H₃NaO₂·3H₂O 136.08 High Acetate, sodium

Key Observations :

  • Hydroxyl/Methoxy Group Positioning: Gentisic acid’s 2,5-dihydroxy configuration enhances its radical scavenging capacity compared to mono-hydroxylated (e.g., 3-hydroxybenzoic acid) or methoxylated analogs (e.g., vanillic acid) .
  • Solubility : Sodium salts (e.g., gentisic acid sodium, sodium acetate) exhibit higher aqueous solubility than their free acid forms, making them preferable in pharmaceutical formulations .

Key Observations :

  • Antioxidant Efficacy : Syringic acid and gentisic acid derivatives outperform vanillic acid in DPPH/ABTS assays due to additional hydroxyl/methoxy groups .
  • Natural Abundance : Gentisic acid sodium is rarely detected in plant extracts (e.g., absent in Moringa oleifera), whereas 3-hydroxybenzoic acid is prevalent .

Stability in Formulations

This compound demonstrates superior stability in acidic buffers (pH 5.0–5.5) compared to isothiocyanate derivatives. For example:

  • ⁸⁹Zr-DFO-SCN-mAb releases 48.4% ⁸⁹Zr in saline with gentisic acid, while gentisic acid-containing buffers limit release to ≤5% over 6 days .
  • Metal Chelation : Forms stable complexes with transition metals (Cu²⁺, Cd²⁺), as shown by FT-IR and thermogravimetric analyses .

Research Findings and Data

Concentrations in Plant Extracts (HPLC Data)

Compound Concentration in Moringa oleifera (µmol/100 g) Concentration in Jatropha cordata (Presence/Absence)
This compound Not detected Detected
3-Hydroxybenzoic acid 95.64 ± 0.36 Not reported
Syringic acid Not detected Detected

Stability in Radiopharmaceutical Buffers

Formulation Buffer Composition ⁸⁹Zr Release (6 Days)
Gentisic acid sodium buffer 0.25 M sodium acetate, pH 5.5 ≤5%
Saline + gentisic acid 0.9% NaCl, pH 5.0 ≤5%
Isothiocyanate derivative Same as above 48.4 ± 5.7%

Biological Activity

Gentisic acid sodium salt hydrate, also known as 2,5-dihydroxybenzoic acid sodium salt, is a phenolic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

Gentisic acid is characterized by its chemical structure, which includes two hydroxyl groups on a benzoic acid ring. Its molecular formula is C7H6NaO5C_7H_6NaO_5, and it is typically found in its sodium salt form in various applications. The compound exhibits significant solubility in water due to the presence of the sodium ion.

Antioxidant Activity

Gentisic acid sodium salt demonstrates potent antioxidant properties. Research indicates that it can scavenge free radicals effectively, surpassing the antioxidant capacity of ascorbic acid in certain assays. The efficiency concentration (EC50) for gentisic acid was measured at 0.09 mM, indicating its high potency as an antioxidant compared to other compounds like ascorbic acid, which has an EC50 of 0.185 mM .

Table 1: Antioxidant Activity Comparison

CompoundEC50 (mM)Antioxidant Reducing Power (ARP)
Gentisic Acid0.0911.1
Ascorbic Acid0.1855.4

Antimicrobial Properties

Gentisic acid sodium salt exhibits significant antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) for several bacteria and fungi:

  • Staphylococcus aureus : 4.15 mg/mL
  • Escherichia coli : 4.00 mg/mL
  • Candida albicans : 3.00 mg/mL
  • Cutibacterium acnes : 3.60 mg/mL

These findings suggest that gentisic acid could be effective in treating skin infections and other microbial diseases .

Cardiovascular Effects

In a study involving canine models of septic shock, gentisic acid sodium salt was shown to be superior to norepinephrine in reversing cardiovascular collapse and improving mean arterial pressure (MAP). The treatment with gentisic acid resulted in a significant increase in MAP from approximately 60 mmHg back to baseline levels within minutes of infusion .

Table 2: Hemodynamic Measurements

TreatmentMAP (mmHg) Pre-TreatmentMAP (mmHg) Post-Treatment
Control~60~60
Norepinephrine~60~100
Gentisic Acid~60~100

Cytotoxicity Assessment

The safety profile of gentisic acid sodium salt has been evaluated through cytotoxicity studies using various cell lines, including HaCat (human keratinocytes), HDFa (human dermal fibroblasts), and HepG2 (human liver cells). The neutral red uptake methodology revealed low cytotoxicity at concentrations up to 10 mM for HaCat cells and around 7 mM for HDFa cells, indicating that gentisic acid is relatively safe for topical applications .

Case Studies and Applications

Gentisic acid has been investigated for its potential use in dermatological formulations due to its antioxidant and antimicrobial properties. Its efficacy in enhancing skin healing processes has been linked to the activation of the ERK1/2 pathway, promoting keratinocyte proliferation . Additionally, it is being explored as a skin-whitening agent by inhibiting melanosomal tyrosinase activity, which influences melanin synthesis .

Q & A

Basic Questions

Q. How can the purity and hydrate content of gentisic acid sodium salt hydrate be experimentally determined?

To assess purity, use high-performance liquid chromatography (HPLC) with UV detection, comparing retention times and peak areas against certified reference standards. For hydrate content, perform thermogravimetric analysis (TGA) by heating the sample and measuring mass loss corresponding to water release. Ensure anhydrous conditions during handling to avoid moisture absorption .

Q. What are the optimal storage conditions for maintaining the stability of this compound?

Store the compound in an inert atmosphere (e.g., argon or nitrogen) at room temperature. Protect from light and moisture by using desiccants or sealed containers. Solubility in water (as noted in its properties) necessitates dry storage to prevent hydrolysis or unintended hydration .

Q. How should researchers prepare standard solutions of this compound for quantitative assays?

Weigh the compound using anhydrous or hydrate-specific calculations (adjusting for molecular weight differences). Dissolve in deionized water or buffered solutions (e.g., pH 7.8 Tris buffer). Standardize via titration or spectrophotometric methods, accounting for potential hygroscopicity by pre-drying the sample .

Advanced Research Questions

Q. What methodological considerations are critical when incorporating this compound into cell culture or biochemical buffers?

Follow protocols for buffer preparation, such as dissolving the compound in Tris buffer, adjusting pH with NaOH (e.g., to 7.8), and filter-sterilizing the solution. Validate compatibility with other buffer components (e.g., antioxidants like Trolox) to avoid precipitation or redox interference .

Q. How can researchers validate analytical methods (e.g., HPLC) for detecting this compound in complex biological matrices?

Use spike-and-recovery experiments: add known concentrations to matrices (e.g., cell lysates or plant extracts), extract using solvents like methanol or acetonitrile, and quantify recovery rates. Optimize chromatographic parameters (e.g., column type, mobile phase) to resolve peaks from co-eluting compounds like chlorogenic acid or catechin hydrate .

Q. How should batch-to-batch variability in hydrate content or salt form be addressed in sensitive assays?

Request certificates of analysis (CoA) for critical parameters (e.g., water content via Karl Fischer titration). For cell-based assays, consider replacing the sodium salt form with alternative counterions (e.g., potassium) if sodium interferes with experimental outcomes. Pre-test each batch in pilot assays to confirm consistency .

Q. What experimental strategies can resolve discrepancies in detecting this compound, such as unexpected non-detection in HPLC-UV profiles?

Investigate extraction efficiency by testing multiple solvents (e.g., acidified methanol) and sonication times. Validate method sensitivity using lower detection limits (e.g., nanomolar concentrations). Rule out matrix effects by comparing standard curves in solvent vs. biological matrices .

Properties

IUPAC Name

sodium;2,5-dihydroxybenzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.Na.H2O/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,8-9H,(H,10,11);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGYBOPDUUSVNE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)[O-])O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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